1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Science
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which often leads to enhanced metabolic stability in drug candidates. nih.govnih.gov This increased stability can prolong the therapeutic effect of a drug by making it more resistant to metabolic degradation. numberanalytics.commdpi.com Furthermore, the presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, which affects its ability to cross cell membranes and its bioavailability. numberanalytics.comnih.gov The strategic placement of fluorine atoms can also influence the acidity or basicity of nearby functional groups and lead to stronger binding interactions with target proteins. researchgate.netnumberanalytics.com Consequently, approximately 20% of all pharmaceuticals on the market contain fluorine. researchgate.netnih.gov
Importance of Chiral Amines as Building Blocks and Ligands
Chiral amines are indispensable tools in modern asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. sigmaaldrich.commerckmillipore.com Many biologically active compounds, particularly pharmaceuticals, are chiral, and often only one enantiomer (a non-superimposable mirror image) exhibits the desired therapeutic effect while the other may be inactive or even harmful.
These amines serve multiple roles. They are widely used as:
Chiral Building Blocks: They can be incorporated directly into the final molecular structure, introducing a key stereocenter that defines the molecule's three-dimensional shape and biological function. sigmaaldrich.commerckmillipore.com
Chiral Catalysts: Chiral amines can act as catalysts themselves in a variety of asymmetric reactions, including aldol (B89426) and Mannich reactions, promoting the formation of one enantiomer over the other with high selectivity. acs.orgalfachemic.com
Chiral Ligands: They can be complexed with metal catalysts to create a chiral environment that guides a reaction toward a specific stereochemical outcome. acs.orgcuni.cz
Resolving Agents: Chiral amines are also valuable for the resolution of racemic mixtures of acids, a process where they selectively form salts with one enantiomer, allowing for its separation. sigmaaldrich.commerckmillipore.com
The prevalence of the chiral amine motif in approximately 40% of commercially available drugs underscores their importance in pharmaceutical development. cuni.cz
Structural Context of 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine within Arylethylamines
The compound this compound belongs to the broad and significant class of organic molecules known as β-arylethylamines. This structural scaffold consists of an aromatic ring (aryl group) connected to an ethylamine (B1201723) side chain. The β-arylethylamine motif is a cornerstone in medicinal chemistry, forming the core of numerous neurotransmitters, hormones, and a vast array of synthetic drugs. nih.govdomainex.co.uk
The specific structure of this compound is distinguished by several key features:
An Ethanamine Backbone: This provides the basic nitrogen functionality common to the class.
A Phenyl Ring: This aromatic core is heavily substituted.
A Fluoro Group at the 3-position: This substituent introduces the effects of fluorine, such as altered electronics and metabolic stability.
A Trifluoromethyl (CF3) Group at the 4-position: This powerful electron-withdrawing group dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. nih.govmdpi.com
The presence of a chiral center at the carbon atom attached to both the phenyl ring and the amine group means the compound can exist as two distinct enantiomers, (R) and (S), which is a critical consideration for potential biological applications.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉F₄N |
| Molecular Weight | 207.17 g/mol |
| CAS Number (Racemate) | 581813-14-1 |
| CAS Number ((1R)-enantiomer) | 1079656-75-9 |
Data sourced from publicly available chemical databases. cymitquimica.comappchemical.com
Overview of Research Paradigms in Synthetic Organic Chemistry Applied to Complex Amines
The synthesis of complex amines has undergone a significant evolution, moving from traditional, often multi-step methods to more efficient and sophisticated strategies. ijrpr.com Traditional approaches like reductive amination and nucleophilic substitution remain valuable, but contemporary research is driven by the need for greater precision, efficiency, and molecular diversity. numberanalytics.com
Modern research paradigms in this field include:
Transition Metal-Catalyzed Reactions: Methods such as the Buchwald-Hartwig amination have revolutionized the formation of carbon-nitrogen bonds, particularly for aryl amines. nso-journal.org
C-H Activation/Functionalization: A major goal in modern synthesis is to directly convert strong carbon-hydrogen (C-H) bonds into other functional groups. acs.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more direct and less wasteful. nih.gov
Photocatalysis: The use of visible light to drive chemical reactions has opened new pathways for amine synthesis under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. nih.govdomainex.co.uk
Automation and Artificial Intelligence (AI): A transformative shift is occurring with the integration of robotic systems and AI in organic synthesis. nso-journal.orgnso-journal.org AI models can predict reaction outcomes and devise novel synthetic routes, while automated platforms can perform experiments with high speed and precision, accelerating the discovery and optimization of synthetic methods for complex molecules like this compound. nso-journal.orgnso-journal.org
These advanced strategies are crucial for efficiently accessing complex and functionally dense amines, paving the way for new discoveries in science. nih.gov
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIWTAAYYAMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Fluoro 4 Trifluoromethyl Phenyl Ethanamine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine reveals several logical bond disconnections to identify plausible starting materials. The most common and strategically sound disconnection is of the carbon-nitrogen (C-N) bond. This approach leads back to the corresponding ketone, 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone, and an ammonia (B1221849) equivalent. This ketone is a readily available starting material, making this disconnection highly practical for synthetic planning. This strategy forms the basis for reductive amination routes.
Alternative disconnections involve functional group interconversion. For instance, the amine functional group can be traced back to a nitro or a nitrile group at the same benzylic position. This suggests synthetic pathways starting from 1-(1-nitroethyl)-3-fluoro-4-(trifluoromethyl)benzene or 2-(3-fluoro-4-(trifluoromethyl)phenyl)propanenitrile, respectively. These precursors would then be reduced in the final step to yield the target amine. Each of these disconnections opens up different avenues for synthesis, utilizing a wide range of established chemical transformations.
Development of Novel Racemic Synthesis Routes
Racemic synthesis aims to produce an equal mixture of both enantiomers of the target molecule. These methods are often more straightforward and cost-effective than their enantioselective counterparts.
Reductive amination is a cornerstone method for amine synthesis and represents the most direct route to this compound. masterorganicchemistry.comorganic-chemistry.org This process typically involves a two-step sequence that can often be performed in a single pot. First, the ketone, 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone, is condensed with an ammonia source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine. Second, this imine is reduced in situ to the desired primary amine. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation. harvard.edu Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. masterorganicchemistry.comharvard.edu These milder reagents offer greater selectivity, as they can reduce the iminium ion intermediate in the presence of the starting ketone, preventing the unwanted reduction of the ketone to an alcohol. masterorganicchemistry.comharvard.edu The reaction conditions are generally mild, making this a highly versatile and widely used method. nih.gov
Table 1: Common Reagents in Reductive Amination
| Reagent Class | Specific Example | Role | Reference |
|---|---|---|---|
| Carbonyl Source | 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone | Precursor | N/A |
| Amine Source | Ammonia, Ammonium Acetate | Nitrogen Donor | organic-chemistry.org |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Reduces imine | masterorganicchemistry.comharvard.edu |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reduces imine | masterorganicchemistry.comharvard.edu |
The reduction of nitro compounds provides another reliable pathway to primary amines. beilstein-journals.orgorganic-chemistry.org In this approach, a precursor such as 1-(1-nitroethyl)-3-fluoro-4-(trifluoromethyl)benzene would be synthesized first. The terminal step is the reduction of the nitro group to the amine. This transformation is a fundamental process in organic synthesis. beilstein-journals.org
Several methods are available for this reduction. Catalytic hydrogenation is a classic and efficient technique, commonly employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. scispace.com Alternatively, metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are effective. scispace.com More modern, metal-free methods have also been developed, for example, using trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. beilstein-journals.orgorganic-chemistry.org The choice of method often depends on the tolerance of other functional groups within the molecule. For instance, NaBH₄ alone is generally not strong enough to reduce a nitro group but can be effective when used in conjunction with transition metal complexes like Ni(PPh₃)₄. jsynthchem.comjsynthchem.com
The reduction of nitriles is a well-established method for the synthesis of primary amines, offering a viable route to the target compound from 2-(3-fluoro-4-(trifluoromethyl)phenyl)propanenitrile. mdpi.com This method is advantageous as nitriles can often be prepared from corresponding halides or via other established synthetic routes. organic-chemistry.org
The conversion of the nitrile group to an aminomethyl group (-CH₂NH₂) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. However, milder and more selective reagents have also been developed. For example, ammonia-borane (H₃NBH₃) can reduce a wide range of nitriles to primary amines, often without the need for a metal catalyst. mdpi.comorganic-chemistry.org Another effective reagent system is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (LiBH₄). organic-chemistry.org These methods provide high yields and are compatible with various functional groups.
Palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, are powerful tools in modern organic synthesis. nih.govresearchgate.net While typically used to couple amines with aryl halides or triflates to form N-aryl bonds, the principles can be adapted within a broader synthetic strategy. nih.govberkeley.edunih.gov
A direct synthesis of this compound via a single Buchwald-Hartwig step is unconventional. However, this catalysis is invaluable for synthesizing precursors. For instance, palladium catalysis could be used to construct the core aromatic structure before other functional group manipulations lead to the final product. The reaction typically involves a palladium precursor (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base (e.g., NaOt-Bu, Cs₂CO₃) to couple an amine with an aryl electrophile. researchgate.netberkeley.edu The development of these reactions has significantly expanded the ability of chemists to create complex molecules containing C-N bonds. nih.gov
Enantioselective Synthesis Strategies
For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. Enantioselective synthesis of α-trifluoromethyl amines is an area of active research. nih.gov The most common strategy for accessing enantiomerically enriched this compound is the asymmetric reduction of an intermediate ketimine. nih.gov
This is typically achieved through catalytic asymmetric hydrogenation or transfer hydrogenation. In this process, the prochiral imine, formed from 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone, is reduced using a chiral catalyst. These catalysts are often transition metal complexes (e.g., Iridium, Rhodium, or Ruthenium) coordinated to chiral ligands. The chiral environment provided by the ligand directs the delivery of hydride to one face of the imine, leading to the preferential formation of one enantiomer. nih.gov
Biocatalysis offers another powerful approach. Engineered enzymes, such as transaminases, can be used to convert the ketone directly to the chiral amine with high enantioselectivity. Alternatively, biocatalytic N-H bond insertion reactions using engineered variants of cytochrome c552 have been developed for the synthesis of enantioenriched α-trifluoromethyl amines. rochester.edu These methods provide access to specific enantiomers, such as (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethylamine, which is commercially available as a single enantiomer. appchemical.com
Table 2: Strategies for Enantioselective Synthesis
| Strategy | Description | Key Components | Reference |
|---|---|---|---|
| Asymmetric Ketimine Reduction | Reduction of a prochiral imine using a chiral catalyst. | Chiral Rh or Ir catalysts, H₂ gas | nih.gov |
| Asymmetric Transfer Hydrogenation | Reduction of a prochiral imine using a hydrogen donor and a chiral catalyst. | Chiral Ru catalysts, Formic acid | nih.gov |
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in synthesis. wikipedia.orgsigmaaldrich.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Commonly employed chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. sigmaaldrich.comnih.gov In the context of synthesizing chiral amines, a typical approach involves the diastereoselective reaction of an imine or a related precursor that has been modified with a chiral auxiliary. For instance, an N-sulfinyl imine derived from tert-butanesulfinamide can undergo diastereoselective addition of a nucleophile, such as a Grignard or organolithium reagent. The subsequent cleavage of the sulfinyl group yields the enantiomerically enriched amine.
While direct examples for the synthesis of this compound using this specific method are not prominently detailed in readily available literature, the general applicability of auxiliaries like pseudoephenamine and oxazolidinones in the alkylation of enolates to form α-substituted carboxylic acid derivatives, which can be converted to amines, demonstrates the robustness of this approach. nih.gov The high crystallinity and sharp NMR signals of amides derived from auxiliaries like pseudoephenamine facilitate purification and characterization. nih.gov
| Auxiliary Class | Typical Reaction | Key Features |
| Oxazolidinones | Diastereoselective alkylation of N-acyl derivatives | High diastereoselectivity, reliable facial bias. researchgate.net |
| tert-Butanesulfinamide | Diastereoselective addition to N-sulfinyl imines | Forms key intermediate for chiral amines. |
| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amide enolates | High stereocontrol, crystalline derivatives. nih.gov |
Asymmetric Hydrogenation of Imines or Ketones
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. For chiral amines, this typically involves the hydrogenation of a prochiral ketone or, more commonly, an imine, using a chiral transition metal catalyst. Catalysts based on rhodium, iridium, and palladium, combined with chiral phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are frequently employed. dicp.ac.cn
The synthesis of fluorinated chiral amines via this route is particularly effective. The hydrogenation of trifluoromethyl ketimines, for example, can be achieved with high enantioselectivity. Research has shown that palladium(II) trifluoroacetate (B77799) in combination with (R)-BINAP can effectively catalyze the asymmetric hydrogenation of β-fluorinated iminoesters. dicp.ac.cn The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent can significantly improve both the chemical yield and the enantiomeric excess (ee). dicp.ac.cn The acidic nature of the α-proton in the resulting fluorinated amine product can sometimes lead to racemization, making the choice of reaction conditions critical. dicp.ac.cn
A general reaction scheme involves the reduction of the corresponding imine, 3-fluoro-4-(trifluoromethyl)phenyl methyl ketimine, under a hydrogen atmosphere in the presence of a chiral catalyst system.
Table 2.3.2: Examples of Asymmetric Hydrogenation for Chiral Amine Synthesis
| Substrate Type | Catalyst System | Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| β-Fluorinated Iminoesters | Pd(OCOCF₃)₂ / (R)-BINAP | TFE | Up to 91% | dicp.ac.cn |
Asymmetric Amination Reactions
Asymmetric amination involves the direct introduction of an amino group to a prochiral substrate to create a stereogenic center. Reductive amination is a key transformation in this category, where a ketone is condensed with an amine source (like ammonia) to form an imine in situ, which is then asymmetrically reduced. nih.gov
This approach has been described for the synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines, which are structurally analogous to the target compound. nih.gov The success of such reactions often depends on the compatibility of the condensation and reduction steps, as well as the efficacy of the chiral catalyst in differentiating the enantiotopic faces of the imine intermediate. Both chemical and biological catalysts can be employed for this transformation, with biocatalytic methods gaining increasing prominence (see section 2.3.5).
Organocatalytic Approaches to Chiral Amines
Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a third major pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.govresearchgate.net For the synthesis of chiral trifluoromethylated amines, organocatalytic methods offer a metal-free alternative that can provide high enantioselectivity. nih.govnih.gov
One innovative approach is the asymmetric isomerization of trifluoromethyl imines catalyzed by a chiral organic molecule. nih.gov Research has demonstrated that 9-hydroxy cinchona alkaloids can act as effective catalysts for the isomerization of N-protected trifluoromethyl imines to their corresponding enamines via a proton transfer mechanism. nih.gov This process generates the chiral center with high enantioselectivity. The resulting enamine can then be converted to the desired saturated amine. This methodology is applicable to a range of aryl trifluoromethyl ketimines, including those with various electronic substituents on the aromatic ring. nih.gov
Table 2.3.4: Organocatalytic Isomerization of Aryl Trifluoromethyl Ketimines
| Catalyst | Substrate Type | Temperature | Key Feature | Reference |
|---|---|---|---|---|
| 9-OH Cinchona Alkaloid | Aryl trifluoromethyl imines | Varies with substrate | Highly enantioselective proton transfer | nih.gov |
Biocatalytic Synthesis and Enzymatic Resolution
Biocatalysis offers significant advantages for chemical synthesis, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and a reduced environmental footprint. mdpi.com Enzymes such as lipases, transaminases, and dehydrogenases are powerful tools for producing enantiopure amines.
Kinetic resolution is a method for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are widely used for this purpose, typically catalyzing the enantioselective acylation or hydrolysis of a racemic alcohol or amine. nih.govsemanticscholar.org
In a typical lipase-mediated resolution to obtain a chiral amine, the racemic amine is subjected to acylation using an acyl donor. The lipase (B570770) selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine can then be separated. Lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia are particularly effective for these transformations. nih.govnih.gov The choice of solvent and acyl donor is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). nih.govmdpi.com
Table 2.3.5.1: Lipases in Kinetic Resolution
| Lipase Source | Reaction Type | Substrate Type | Key Outcome |
|---|---|---|---|
| Pseudomonas cepacia | Hydrolysis | β-amino carboxylic esters | Excellent ee (≥99%) and good yields (>48%). semanticscholar.org |
| Candida antarctica B (CAL-B) | Acylation / Hydrolysis | Racemic amines / alcohols | High enantioselectivity (E > 200). nih.gov |
A more direct and atom-efficient biocatalytic route to chiral amines is the asymmetric reductive amination of a prochiral ketone. This transformation can be effectively catalyzed by amine dehydrogenases (AmDHs) or ω-transaminases (ω-TAs). mdpi.comnih.gov
Amine dehydrogenases catalyze the direct conversion of a ketone to a chiral amine using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govnih.gov To make the process economically viable, the expensive cofactor must be regenerated in situ. A common strategy is to use a dual-enzyme system where a formate (B1220265) dehydrogenase (FDH) oxidizes formate to carbon dioxide, regenerating the NADH/NADPH consumed by the AmDH. nih.govnih.gov This system is highly efficient, as ammonium formate can serve as both the nitrogen source and the ultimate reductant, with only CO₂ as a byproduct. nih.govrsc.org
ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a ketone acceptor. mdpi.comnih.gov This reaction is reversible, and strategies to drive the equilibrium toward the product are often necessary. One method is to use a high concentration of the amine donor. Another is to remove the ketone byproduct; for example, if isopropylamine is the donor, the acetone (B3395972) byproduct can be removed. researchgate.net The use of ω-TAs has been successfully applied to the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine from the corresponding ketone, achieving high conversion and enantiomeric purity. mdpi.comresearchgate.net
Table 2.3.5.2: Biocatalytic Reductive Amination of Ketones
| Enzyme Class | Cofactor/Co-substrate | Key Advantage | Example Application | Reference |
|---|---|---|---|---|
| Amine Dehydrogenase (AmDH) | NAD(P)H (recycled by FDH) | High atom economy, uses ammonia directly. | Synthesis of various aromatic and aliphatic amines. | nih.gov |
Transaminase-Catalyzed Asymmetric Synthesis
The asymmetric synthesis of chiral amines from prochiral ketones is efficiently catalyzed by ω-transaminases (ω-TAs), which are pyridoxal-5'-phosphate (PLP) dependent enzymes. researchgate.netresearchgate.net This biocatalytic method offers a green and highly selective alternative to traditional chemical synthesis. The synthesis of this compound proceeds via the asymmetric amination of the corresponding ketone, 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone, using an amine donor such as isopropylamine. researchgate.net
The catalytic efficiency of ω-TAs can be limited when dealing with bulky substrates like 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone due to steric hindrance within the enzyme's active site. researchgate.net To overcome this, protein engineering strategies are employed. Techniques such as semi-rational design and site-saturation mutagenesis can be used to modify the amino acid residues in the substrate-binding pocket, thereby enhancing the enzyme's activity and stability. nih.gov For instance, engineering the active site of a ω-TA from Vitreoscilla stercoraria (VsTA) by substituting a residue (R411A) resulted in a 2.39-fold increase in activity towards the structurally similar 4'-(trifluoromethyl)acetophenone. nih.gov This improvement was attributed to increased hydrophobicity in the substrate tunnel and reduced steric hindrance, facilitating better access for the substrate to the active center. nih.gov
Process optimization is crucial for maximizing yield and conversion rates. Key parameters include the choice of co-solvent, substrate and enzyme loading, pH, and temperature. nih.gov Dimethyl sulfoxide (B87167) (DMSO) has been identified as an effective co-solvent, enhancing substrate mass transfer. researchgate.net However, high concentrations of the amine donor or the chiral amine product can lead to enzyme inhibition. researchgate.netresearchgate.net An in situ product removal (ISPR) strategy, such as using an aqueous two-phase system with an organic solvent like n-hexadecane, can mitigate product inhibition and drive the reaction equilibrium towards the product, significantly increasing the final yield. researchgate.net
Table 1: Example of Engineered ω-Transaminase for Synthesis of a Fluorinated Chiral Amine
| Enzyme Variant | Substrate | Improvement in Activity (vs. Wild-Type) | Key Engineering Strategy |
| VsTA R411A | 4'-(Trifluoromethyl)acetophenone | 2.39 times higher | Semi-rational design to increase hydrophobicity and reduce steric hindrance nih.gov |
| TR8 | 4'-(Trifluoromethyl)acetophenone | High activity with bulky ketones | Isolated from a marine bacterium, prefers bulky substrates researchgate.net |
Chiral Resolution Techniques for Racemic Mixtures
Chiral resolution is a widely used method for separating racemic mixtures of chiral compounds. This approach involves converting the enantiomers into diastereomers, which have different physical properties and can be separated. nii.ac.jp
Diastereomeric salt formation is a classic and industrially scalable method for resolving racemic bases like this compound. nii.ac.jp The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts with different solubilities, allowing one to be selectively crystallized from a suitable solvent. rsc.orgaiche.org
The selection of the resolving agent and the solvent system is critical for achieving efficient separation. unchainedlabs.com Common resolving agents for amines include chiral carboxylic acids like tartaric acid and mandelic acid, or chiral amino alcohols. unchainedlabs.comgavinpublishers.com A screening process is typically undertaken to identify the optimal combination. For a challenging resolution, a screen might involve testing various chiral agents in an array of different solvents and solvent mixtures to find a system with a significant solubility difference between the two diastereomeric salts. unchainedlabs.com For example, in the resolution of a complex chiral intermediate, the use of (1R,2R)-(-)-trans-1-amino-2-indanol in a specific solvent mixture led to a scenario where one diastereomeric salt was approximately 1,000 times more soluble than the other, enabling excellent separation. unchainedlabs.com
Once the less soluble diastereomeric salt is isolated by filtration, the desired enantiomer of the amine is recovered by treating the salt with a base to neutralize the chiral acid.
Table 2: Key Factors in Diastereomeric Salt Resolution
| Factor | Description | Importance |
| Resolving Agent | A chiral compound (e.g., tartaric acid) that reacts with the racemate. | The interaction between the agent and the enantiomers determines the properties of the resulting diastereomeric salts. aiche.org |
| Solvent System | The liquid medium from which the salts are crystallized. | Greatly influences the solubility difference between the diastereomers, which is the basis for separation. unchainedlabs.com |
| Temperature | Controls solubility and crystallization kinetics. | Optimal temperature profiles can maximize yield and purity. rsc.org |
| Stoichiometry | The molar ratio of the resolving agent to the racemic compound. | Affects the phase equilibrium of the system and the potential yield of the desired enantiomer. aiche.org |
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. mdpi.comnih.gov The separation is based on the differential interactions between the enantiomers of this compound and the chiral selector immobilized on the stationary phase. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are widely used and highly effective for separating a broad range of chiral compounds, including amines. nih.gov Columns like CHIRALCEL-ODH® (cellulose tris(3,5-dimethylphenylcarbamate)) and LUX-3® (cellulose tris(4-methylbenzoate)) have demonstrated efficient enantioseparation of chiral amines. mdpi.com
The choice of mobile phase is crucial for optimizing the separation. Different modes can be employed:
Normal-Phase Mode: Uses nonpolar solvents like hexane (B92381) mixed with an alcohol (e.g., isopropanol), providing excellent selectivity for many chiral separations. mdpi.com
Polar Organic Mode: Employs polar organic solvents like methanol (B129727) or acetonitrile, often with acidic and basic additives to improve peak shape and resolution for basic analytes like amines. chromatographyonline.comsigmaaldrich.com
Reversed-Phase Mode: Uses aqueous-organic mobile phases.
For primary amines, the addition of acidic and basic modifiers to the mobile phase is often necessary to achieve good peak shapes and selectivity. A combination of trifluoroacetic acid (acid) and triethylamine (B128534) (base) in a specific ratio can significantly improve chromatographic performance in SFC. chromatographyonline.com
Table 3: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Chiral Selector Example | Typical Mobile Phase Mode |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Polar Organic nih.gov |
| Polysaccharide-based | Amylose tris(3-chloro-5-methylphenylcarbamate) | Normal-Phase, Polar Organic, Reversed-Phase nih.gov |
| Cyclofructan-based | Larihc CF6-P | SFC, Normal-Phase, Polar Organic chromatographyonline.com |
Membrane-based enantioselective separation is an emerging technology that offers the potential for continuous and energy-efficient chiral resolutions. nih.gov This technique utilizes a chiral membrane that selectively transports one enantiomer over the other. The separation mechanism can be based on differences in affinity, size, or diffusion rate through the chiral environment of the membrane. rsc.org
Chiral membranes can be fabricated by incorporating a chiral selector into a polymer matrix or by creating intrinsically chiral polymers or frameworks. Metal-organic frameworks (MOFs) are a promising class of materials for creating such membranes. A chiral MOF membrane can be constructed using chiral ligands (e.g., amino acids) and metal ions. rsc.org The defined pore structure and chiral channels within the MOF can create a highly selective environment. For example, a membrane built with copper ions and tryptophan demonstrated exceptional enantioselectivity for amino acids through a combination of hydrogen bonding and spatial hindrance effects. rsc.org
For the separation of this compound, a similar strategy could be envisioned. A membrane could be designed with selectors that have specific non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with one enantiomer, facilitating its preferential transport across the membrane while retaining the other. While still a developing field, membrane-based separation presents a promising future alternative to traditional batch resolution methods like crystallization and chromatography. nih.gov
Stereochemical Aspects and Chiroptical Properties of 1 3 Fluoro 4 Trifluoromethyl Phenyl Ethanamine
Absolute Configuration Determination Methodologies
The determination of the absolute configuration of a chiral molecule like 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine is a fundamental aspect of stereochemistry. Various sophisticated methods are employed to unambiguously assign the (R) or (S) configuration to its stereocenter.
X-ray Crystallography of Chiral Derivatives
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration. For a liquid or difficult-to-crystallize compound such as this compound, the strategy involves the formation of a crystalline derivative with a known chiral auxiliary.
The process involves reacting the amine with a chiral acid to form a diastereomeric salt. This salt is then subjected to crystallization. A successful crystallization yields a single crystal that is suitable for X-ray diffraction analysis. The diffraction pattern of X-rays passing through the crystal provides detailed information about the electron density and the precise spatial arrangement of each atom in the crystal lattice. By knowing the absolute configuration of the chiral auxiliary, the configuration of the amine can be unequivocally determined.
While specific crystallographic data for derivatives of this compound are not widely reported in publicly accessible literature, the general approach remains a gold standard in stereochemical analysis.
Table 1: Example Data from X-ray Crystallography of a Chiral Amine Derivative
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.12 Å, b = 12.34 Å, c = 15.67 Å |
| Resolution | 0.75 Å |
| Flack Parameter | 0.02(3) |
Note: This table presents typical data for a chiral organic salt and is for illustrative purposes.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This differential absorption provides information about the stereochemistry of the molecule.
In a typical VCD experiment, a solution of the enantiomerically pure amine is placed in an infrared spectrometer equipped with a photoelastic modulator to generate circularly polarized light. The resulting VCD spectrum shows both positive and negative bands, which are characteristic of the molecule's absolute configuration.
A key advantage of VCD is that it can be performed on samples in solution, avoiding the need for crystallization. The experimental spectrum is then compared to a theoretically predicted spectrum generated through quantum chemical calculations, such as Density Functional Theory (DFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for the confident assignment of its absolute configuration.
Chiral Derivatization and NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For determining the absolute configuration of chiral amines, a common strategy involves the use of chiral derivatizing agents (CDAs). These agents react with the amine to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by NMR.
A widely used class of CDAs is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogues. The reaction of (R)- and (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine with a single enantiomer of a CDA would produce two different diastereomeric amides. The ¹H and ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts for the protons and fluorine atoms near the stereocenter. By analyzing the differences in these chemical shifts (the Δδ values), and applying established models like the Mosher model, the absolute configuration of the original amine can be deduced. nih.gov
Table 2: Illustrative ¹⁹F NMR Data for Diastereomeric Amides
| Diastereomer | Chemical Shift of CF₃ group (ppm) | Δδ (S - R) (ppm) |
| (R)-Amine-(S)-CDA | -63.50 | 0.15 |
| (S)-Amine-(S)-CDA | -63.65 |
Note: This table provides hypothetical data to illustrate the expected differences in chemical shifts.
Enantiomeric Purity Assessment Techniques
Assessing the enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound is critical in many applications. Chiral chromatography is the primary method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating enantiomers. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. The two enantiomers of the amine interact differently with the CSP, leading to different retention times.
For the analysis of this compound, a column with a polysaccharide-based CSP, such as cellulose (B213188) or amylose (B160209) derivatives, would be a common choice. The amine sample is dissolved in a suitable mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) and injected into the HPLC system. The detector, typically a UV detector, records the signal as each enantiomer elutes from the column. The enantiomeric excess can be calculated from the relative areas of the two peaks in the chromatogram.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Condition |
| Column | Chiralpak® AD-H |
| Mobile Phase | Hexane/Ethanol/Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Note: This table shows typical parameters for the chiral separation of a primary amine and is for illustrative purposes.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in chiral GC. gcms.cz
For the analysis of this compound, the amine may need to be derivatized to increase its volatility and improve the separation. Common derivatizing agents include trifluoroacetic anhydride. The derivatized sample is then injected into the GC, where it is vaporized and carried through the chiral column by an inert gas. The enantiomers are separated based on their differential interactions with the CSP and are detected as they exit the column. The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.
Table 4: Example Chiral GC Method Parameters for a Derivatized Amine
| Parameter | Condition |
| Column | Cyclodex-B |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (R-derivative) | 15.3 min |
| Retention Time (S-derivative) | 15.9 min |
Note: This table presents typical parameters for the chiral GC separation of a derivatized amine and is for illustrative purposes.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with chiral shift reagents (CSRs), is a powerful technique for the differentiation of enantiomers. For this compound, which exists as a pair of enantiomers, this method can be employed to resolve the signals of the (R)- and (S)-isomers in the NMR spectrum.
Chiral shift reagents are typically lanthanide complexes, such as derivatives of europium or praseodymium, which can reversibly bind to the amine group of the enantiomers. This interaction forms diastereomeric complexes that are transient and have distinct magnetic properties. Consequently, the protons and other NMR-active nuclei (like ¹⁹F and ¹³C) in the vicinity of the chiral center experience different induced magnetic fields, leading to a separation of their resonance signals in the NMR spectrum.
While specific experimental data for the application of chiral shift reagents to this compound is not extensively documented in publicly available literature, the expected outcome can be illustrated. The protons of the ethylamine (B1201723) moiety, particularly the methine proton (CH) and the methyl protons (CH₃), would be most affected. The fluorine atom and the trifluoromethyl group on the phenyl ring would also exhibit resolved signals in the ¹⁹F NMR spectrum.
Illustrative Data Table: Expected Chemical Shift Differences (Δδ) in ¹H NMR
The following table provides a hypothetical representation of the chemical shift differences (Δδ) that might be observed for the protons of the enantiomers of this compound upon the addition of a chiral shift reagent.
| Proton | (R)-Enantiomer Chemical Shift (ppm) | (S)-Enantiomer Chemical Shift (ppm) | Δδ (ppm) |
| Methine (CH) | 4.25 | 4.35 | 0.10 |
| Methyl (CH₃) | 1.50 | 1.58 | 0.08 |
| Aromatic (Ar-H) | 7.20 - 7.60 | 7.22 - 7.65 | 0.02 - 0.05 |
Note: The values presented in this table are illustrative and intended to demonstrate the principle of enantiomeric resolution by NMR with chiral shift reagents.
Optical Rotation Measurements and Interpretation
Optical rotation is a fundamental chiroptical property of chiral molecules that measures the rotation of the plane of polarized light as it passes through a sample of the compound. The direction and magnitude of this rotation are unique to each enantiomer. The specific rotation, [α]D, is a standardized measure of this property.
For this compound, the (R)- and (S)-enantiomers will rotate the plane of polarized light by an equal magnitude but in opposite directions. A positive (+) sign indicates dextrorotation (rotation to the right), while a negative (-) sign signifies levorotation (rotation to the left). The specific enantiomers, (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]ethylamine and its (1S) counterpart, are known.
The interpretation of optical rotation data is crucial for determining the enantiomeric purity of a sample. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no net optical rotation. The measured optical rotation of a non-racemic sample can be used to calculate the enantiomeric excess (ee), which quantifies the degree to which one enantiomer is present in a greater amount than the other.
Illustrative Data Table: Hypothetical Optical Rotation Data
This table presents hypothetical specific rotation values for the enantiomers of this compound.
| Enantiomer | Specific Rotation [α]D (c=1, CHCl₃) |
| (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine | -25.0° |
| (S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine | +25.0° |
Note: These values are hypothetical and serve to illustrate the principle of optical activity for a pair of enantiomers.
Stereochemical Stability and Racemization Pathways
The stereochemical stability of this compound refers to the ability of its enantiomers to resist conversion into the other, a process known as racemization. The chiral center in this molecule is the carbon atom of the ethylamine side chain that is bonded to the phenyl ring, the amino group, a methyl group, and a hydrogen atom.
The stability of this chiral center is generally high under normal conditions. Racemization would require the temporary breaking and reforming of one of the bonds to the chiral carbon. For benzylic amines, potential racemization pathways can be facilitated by conditions that promote the formation of a planar intermediate, such as an imine or a carbanion.
Factors that could potentially influence the stereochemical stability include:
Temperature: Higher temperatures can provide the necessary activation energy for racemization to occur.
pH: Strongly acidic or basic conditions can catalyze racemization. In acidic conditions, protonation of the amino group can occur, while in basic conditions, deprotonation of the C-H bond at the chiral center could be facilitated, although this is generally difficult.
Solvent: The choice of solvent can influence the stability of any charged intermediates that might be formed during a potential racemization process.
However, for a simple ethanamine derivative like this, the C-H bond at the chiral center is not particularly acidic, and the molecule is expected to be stereochemically robust under typical storage and handling conditions.
Derivatization and Synthetic Utility of 1 3 Fluoro 4 Trifluoromethyl Phenyl Ethanamine As an Advanced Intermediate
Amidation and Peptide Coupling Reactions
The primary amine functionality of 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine makes it an excellent nucleophile for acylation reactions, leading to the formation of a stable amide bond. This transformation is fundamental in organic synthesis and is widely employed for creating more complex molecules. The reaction typically involves coupling the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or acid anhydride. researchgate.net
To facilitate the direct coupling of carboxylic acids, a variety of reagents have been developed to activate the carboxyl group, minimizing the need for harsh reaction conditions. researchgate.net Standard peptide coupling reagents are particularly effective for this purpose. These reagents, which include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts like BOP reagent and aminium salts like HBTU, enable efficient amide bond formation with minimal side reactions. bachem.comluxembourg-bio.com The use of such reagents is standard practice in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.gov The resulting N-[1-(3-fluoro-4-(trifluoromethyl)phenyl)ethyl] amides are valuable scaffolds for developing new pharmaceuticals and agrochemicals.
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagent | Name |
|---|---|---|
| Carbodiimide | EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| Phosphonium Salt | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
Formation of Ureas, Thioureas, and Carbamates
The nucleophilic nature of the primary amine in this compound allows for its straightforward conversion into ureas, thioureas, and carbamates. These functional groups are prevalent in a wide range of biologically active compounds. nih.gov
Ureas: The reaction of the amine with an isocyanate is the most common method for synthesizing unsymmetrical ureas. organic-chemistry.org This addition reaction is typically high-yielding and proceeds under mild conditions. Alternatively, safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) can be used to first activate the amine, which then reacts with another amine to form the urea (B33335) linkage. nih.gov
Thioureas: Analogous to urea formation, thioureas are readily prepared by reacting the amine with an isothiocyanate. researchgate.netnih.gov This reaction provides access to N-[1-(3-fluoro-4-(trifluoromethyl)phenyl)ethyl]thioureas. Thiourea derivatives containing fluorinated moieties are of particular interest for their potential biological activities. science.gov General methods for synthesizing thioureas often involve simple condensation reactions. organic-chemistry.org
Carbamates: Carbamates, which are hybrid structures of esters and amides, can be synthesized from this compound through several routes. A common laboratory method involves the reaction of the amine with a chloroformate in the presence of a base. organic-chemistry.org Other modern approaches include three-component couplings of an amine, carbon dioxide, and an alkyl halide, or reactions with activated mixed carbonates. nih.govorganic-chemistry.org
N-Alkylation and N-Arylation Strategies
The synthetic utility of this compound can be further expanded by modifying the nitrogen atom through alkylation or arylation to form secondary or tertiary amines.
N-Alkylation can be achieved through several established methods. One common approach is reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Another method is the direct reaction with alkyl halides, although this can sometimes lead to over-alkylation.
N-Arylation of primary amines to form diarylamines is a powerful transformation, often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While specific examples involving this compound are not prevalent in the literature, general methods for the N-arylation of primary alkylamines with aryl halides or triflates are well-documented and would be applicable. nih.gov Copper-catalyzed N-arylation of fluoroalkylamines with aryl boronic acids also represents a viable strategy. researchgate.net
Cyclization Reactions Utilizing the Amine Moiety
The amine moiety of this compound can serve as a key functional group for constructing cyclic structures. In these reactions, the amine typically acts as a nucleophile in an intramolecular cyclization step. This strategy requires the initial derivatization of the amine to introduce a second reactive group elsewhere in the molecule.
For instance, after an initial amidation reaction with a dicarboxylic acid derivative, the resulting intermediate could undergo a subsequent intramolecular cyclization to form a lactam. Similarly, reaction with a molecule containing both a carbonyl group and a leaving group could set the stage for a cyclization cascade to produce various nitrogen-containing rings. While specific examples utilizing this exact amine are not widely reported, the principle is a cornerstone of heterocyclic synthesis.
Incorporation into Heterocyclic Ring Systems
Heterocyclic compounds are central to drug discovery. The 3-fluoro-4-(trifluoromethyl)phenyl ethylamine (B1201723) moiety can be incorporated into a wide variety of heterocyclic ring systems, where it can serve as a crucial pharmacophore. The synthesis of fluorinated heterocycles is an active area of research due to the unique properties conferred by fluorine. nih.gov
The primary amine can participate in condensation reactions with 1,4- or 1,5-dicarbonyl compounds to form five- or six-membered nitrogen heterocycles, respectively (e.g., Paal-Knorr synthesis). It can also be a component in multicomponent reactions that build complex heterocyclic scaffolds in a single step. The use of fluoroalkyl amino reagents (FARs) has emerged as a powerful tool for introducing fluorinated groups onto heterocyclic derivatives, highlighting the value of fluorinated amine building blocks. nih.gov For example, trifluoromethylphenyl groups have been successfully incorporated into furo[3,2-c]pyridine (B1313802) systems, demonstrating the feasibility of creating complex fluorinated heterocycles. researchgate.net
Application in the Synthesis of Chiral Ligands and Catalysts
The chiral nature of this compound makes its enantiomerically pure forms, such as (R)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine, highly valuable starting materials for the synthesis of asymmetric catalysts and chiral ligands. appchemical.com Chiral amines are integral components of many privileged ligand architectures used in asymmetric synthesis, including N,N'-dioxide ligands and sulfinamide monophosphine ligands (Ming-Phos). rsc.orgorgsyn.org
The development of biocatalytic methods, such as the use of transaminases, has enabled the efficient production of similar chiral amines, for instance, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, which serves as a key intermediate for pharmaceuticals. nih.gov The structural and electronic properties of the 3-fluoro-4-(trifluoromethyl)phenyl group make the target amine an attractive candidate for incorporation into new ligands designed to improve the enantioselectivity and efficiency of catalytic processes.
Advanced Synthetic Scaffolds Incorporating the 3-Fluoro-4-(trifluoromethyl)phenyl Moiety
A synthetic scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound is an ideal starting point for building advanced synthetic scaffolds. The presence of the fluorinated phenyl ring provides a stable and lipophilic core that can be systematically modified.
The derivatization reactions discussed previously—amidation, urea formation, N-alkylation, and incorporation into heterocycles—are all methods for elaborating this core structure into more complex and functionally diverse molecules. By using this amine as a foundational piece, chemists can construct novel molecular architectures with tailored electronic and steric properties for applications in drug discovery, agrochemicals, and materials science. The combination of fluorine and a trifluoromethyl group on the aromatic ring is particularly valued for its ability to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
Mechanistic and Computational Studies of Reactions Involving 1 3 Fluoro 4 Trifluoromethyl Phenyl Ethanamine
Investigation of Reaction Pathways and Transition States in its Synthesis
The synthesis of chiral amines like 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine often involves reductive amination of a corresponding ketone, in this case, 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanone. Computational studies, typically employing Density Functional Theory (DFT), are crucial for elucidating the intricate details of such reaction pathways.
Mechanistic investigations for analogous reactions suggest a step-wise process. The initial step is the formation of a hemiaminal intermediate, followed by dehydration to a protonated imine or enamine. The final and often rate-determining step is the reduction of this intermediate. Transition state calculations are pivotal in identifying the energy barriers for each step. For the reduction step, different reducing agents will have distinct transition state geometries and energies, influencing the reaction's efficiency and stereoselectivity.
In a related context, the synthesis of other fluorinated aromatic compounds has been studied computationally. For instance, the reaction of fluoroarenes with certain organometallic reagents has been shown through a combination of experimental and DFT studies to proceed via a concerted SNAr-like pathway. nih.gov In such a pathway, one metal center acts as a nucleophile while another acts as an electrophile, polarizing and activating the carbon-fluorine bond. nih.gov While not a direct synthesis of the title compound, these studies on C-F bond activation are fundamental to understanding potential side reactions or alternative synthetic strategies involving the fluorinated aromatic ring.
A hypothetical reaction pathway for the reductive amination could be modeled as follows:
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants | Ketone + Amine | 0 |
| Transition State 1 | TS for Hemiaminal formation | +15 to +25 |
| Intermediate 1 | Hemiaminal | +5 to +10 |
| Transition State 2 | TS for Dehydration | +20 to +30 |
| Intermediate 2 | Iminium ion | +10 to +15 |
| Transition State 3 | TS for Hydride transfer | +12 to +22 |
| Products | Amine | -10 to -20 |
| Note: The energy values are illustrative and would require specific DFT calculations for this compound. |
Theoretical Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by the electronic properties of the substituted phenyl ring. The presence of both a fluorine atom and a trifluoromethyl group, both of which are strongly electron-withdrawing, significantly influences the molecule's behavior.
Computational methods like DFT can be used to calculate various reactivity descriptors. Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO gap provide insights into the kinetic stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, DFT calculations have shown that the presence of a CF3 group decreases the HOMO-LUMO gap, suggesting increased reactivity compared to its non-fluorinated counterpart. nih.gov Similar effects can be anticipated for this compound.
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool. They visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For fluorinated aromatic amines, the amine group is a region of negative potential (nucleophilic), while the aromatic ring, particularly the carbon atoms attached to the fluorine and trifluoromethyl groups, will exhibit positive potential (electrophilic).
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 4.0 eV |
| Hardness | 2.8 eV |
| Softness | 0.36 eV-1 |
| Electrophilicity Index | 2.86 eV |
| Data is illustrative and based on typical values for similar fluorinated aromatic molecules. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis, through computational methods, can identify the stable conformers and the energy barriers between them. For phenylethylamines, the key degrees of freedom are the rotations around the Cα-Cβ and Cβ-C(aromatic) bonds.
Studies on similar molecules, like ortho-fluorinated 2-phenylethylamine, have utilized DFT calculations to identify the most stable conformers. nih.gov These studies often reveal that gauche conformers are preferred, stabilized by intramolecular interactions. nih.gov The presence of the fluorine and trifluoromethyl groups in the title compound will influence the conformational preferences through steric and electronic effects.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. To perform accurate MD simulations of fluorinated compounds, specialized force fields are required. Recently, force field parameters for fluorinated aromatic amino acids have been developed for use with the AMBER force field, which would be applicable to modeling systems containing this compound. nih.govbiorxiv.org These simulations can reveal how the molecule behaves in different environments, such as in solution or interacting with a biological target. The simulations can also be used to calculate properties like radial distribution functions to understand solvation structure.
Electronic Structure Calculations of Fluorinated Aromatic Amines
The electronic structure of this compound is significantly impacted by its fluorine substituents. The high electronegativity of fluorine and the strong electron-withdrawing nature of the trifluoromethyl group have profound effects on the aromatic system and the basicity of the amine. wikipedia.org
DFT calculations are the primary tool for investigating the electronic structure. These calculations can provide detailed information about:
Atomic Charges: Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, showing the extent of electron withdrawal from the aromatic ring and the amine group.
Dipole Moment: The magnitude and direction of the molecular dipole moment are influenced by the polar C-F bonds and the CF3 group.
Aromaticity: While the phenyl ring remains aromatic, the electron-withdrawing substituents can modulate its aromatic character.
In a study of a Schiff base derived from 3-(trifluoromethyl)aniline, NBO analysis revealed significant hyperconjugative interactions and intramolecular charge transfer, which contribute to the stability of the molecule. nih.gov Similar electronic features are expected in this compound. The electron-withdrawing groups will decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to non-fluorinated phenylethylamines.
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent can have a dramatic effect on the kinetics and thermodynamics of reactions involving this compound. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents.
Computational chemistry addresses solvent effects through implicit and explicit solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
For reactions involving polar or charged species, such as the formation of an iminium intermediate during reductive amination, polar solvents are generally favored as they can stabilize the charged transition states and intermediates. DFT studies on molecules with similar functional groups in different solvents have shown that global reactivity descriptors can be significantly altered by the solvent environment. bohrium.com For example, the HOMO-LUMO gap can change, indicating a change in reactivity with solvent polarity. bohrium.com
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 25.0 |
| Toluene | 2.4 | 22.5 |
| Dichloromethane | 8.9 | 20.1 |
| Acetonitrile | 37.5 | 18.3 |
| Water | 78.4 | 17.5 |
| Note: This data is illustrative of general trends and not from a specific calculation on the title compound. |
Advanced Spectroscopic and Structural Characterization Methods for 1 3 Fluoro 4 Trifluoromethyl Phenyl Ethanamine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy and precision, typically to within 5 parts per million (ppm). This allows for the calculation of a unique molecular formula.
For 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine, the molecular formula is C₉H₉F₄N. appchemical.comcymitquimica.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The high accuracy of the measurement allows for the differentiation between the target compound and other potential isobaric species—molecules that have the same nominal mass but different elemental compositions. The comparison between the experimentally measured mass and the theoretically calculated mass provides definitive evidence for the molecular formula. nih.gov
Table 1: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉F₄N |
| Theoretical Monoisotopic Mass | 207.0665 g/mol |
| Theoretical [M+H]⁺ Mass | 208.0743 g/mol |
This table presents the theoretical mass values used for confirming the molecular formula of this compound via HRMS.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Fluorine NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For a fluorinated molecule like this compound, advanced NMR methods, including ¹⁹F NMR and various 2D NMR experiments, are particularly informative. nih.gov
Fluorine-19 (¹⁹F) NMR Spectroscopy: Given the presence of two distinct fluorine environments, ¹⁹F NMR is a highly specific and sensitive tool for characterizing this molecule. nih.gov The fluorine atom directly attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group will produce two separate resonances in the ¹⁹F NMR spectrum. The chemical shifts of these signals are highly sensitive to their electronic environment. biophysics.org The Ar-CF₃ group typically appears at a chemical shift of around -62 ppm, while the Ar-F signal is observed at a much different field. mdpi.com Furthermore, coupling between the fluorine nuclei and nearby protons (¹H-¹⁹F coupling) provides valuable structural information.
¹H, ¹³C, and 2D NMR Spectroscopy: A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments is necessary to assign all proton and carbon signals unambiguously.
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methine proton (-CH), the amine protons (-NH₂), and the methyl protons (-CH₃). The aromatic protons will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The methine proton will appear as a quartet due to coupling with the methyl protons, further split by the adjacent aromatic protons. The methyl protons will appear as a doublet.
¹³C NMR: The spectrum will show nine distinct carbon signals. Carbons bonded to fluorine will appear as doublets (for the C-F bond) or quartets (for the -CF₃ group) due to one-bond and two-bond carbon-fluorine couplings (¹JCF, ²JCF), which is a key diagnostic feature.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, for instance, connecting the methine and methyl protons of the ethylamine (B1201723) side chain. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations, which are crucial for piecing the molecular fragments together and confirming the substitution pattern on the aromatic ring. For example, HMBC can show correlations from the methyl protons to the aromatic ring. rsc.org
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |
|---|---|---|---|
| ¹⁹F | ~ -62 | Singlet | -CF₃ |
| ¹⁹F | ~ -110 to -120 | Multiplet | Ar-F |
| ¹H | ~ 7.4-7.6 | Multiplet | Aromatic Protons |
| ¹H | ~ 4.2 | Quartet of multiplets | -CH (NH₂)CH₃ |
| ¹H | ~ 1.8 | Broad singlet | -NH ₂ |
| ¹H | ~ 1.4 | Doublet | -CH(NH₂) CH ₃ |
| ¹³C | ~ 120-145 | Multiple signals with C-F coupling | Aromatic Carbons |
| ¹³C | ~ 124 | Quartet (¹JCF ≈ 272 Hz) | -C F₃ |
| ¹³C | ~ 48 | Singlet | -C H(NH₂)CH₃ |
This table summarizes the anticipated NMR spectral data based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency range.
For this compound, the key functional groups are the primary amine (-NH₂), the aromatic ring, the aliphatic C-H bonds, and the carbon-fluorine bonds. The N-H stretching of the primary amine typically appears as two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region. pressbooks.pub Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions in the 1100-1350 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (CH, CH₃) | 2850 - 3000 | Medium |
| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Strong |
This table outlines the principal IR absorption bands expected for the identification of functional groups in this compound. libretexts.orglibretexts.org
X-ray Diffraction Analysis of Crystalline Forms and Cocrystals
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a solid crystalline material. ucmerced.edu For a chiral molecule like this compound, single-crystal XRD is particularly crucial as it can establish the absolute stereochemistry (R or S configuration) of the chiral center. The analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state.
Furthermore, XRD is essential for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. The analysis of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds involving the amine group, which stabilize the crystal lattice. researchgate.net
This technique is also vital for characterizing cocrystals. Phenylethylamines are often resolved from a racemic mixture by forming diastereomeric salts with a chiral acid, and XRD can be used to analyze the crystal structure of these salts to understand the basis of the chiral recognition. nih.govacs.org
Table 4: Representative Crystal Data for a Phenylethylamine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.1 Å, b = 10.7 Å, c = 32.4 Å |
| Volume (V) | 2112 ų |
This table provides example crystallographic data typical for a phenylethylamine salt, illustrating the type of information obtained from a single-crystal XRD experiment. researchgate.net Data for the specific title compound would require experimental determination.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption is primarily associated with the promotion of electrons from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* transitions).
For this compound, the chromophore responsible for UV absorption is the substituted benzene (B151609) ring. wikipedia.org The electronic transitions of the π-system in the aromatic ring typically result in strong absorption bands in the UV region, usually between 200 and 300 nm. The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the ring. The fluorine and trifluoromethyl groups can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted phenylethylamine.
Table 5: Typical UV-Vis Absorption Data for Substituted Phenyl Chromophores
| Transition | Typical λₘₐₓ Range (nm) | Notes |
|---|---|---|
| π → π* | 250 - 280 | Characteristic of the benzene ring. Fine structure may be observed. |
This table shows the general regions where a substituted phenylethylamine would be expected to absorb UV light. The exact λₘₐₓ and molar absorptivity are dependent on the specific substitution pattern and the solvent used. researchgate.net
Future Research Directions and Unexplored Avenues
Exploration of Novel, Sustainable Synthetic Methodologies
The current synthesis of chiral amines often involves multi-step processes that may utilize harsh reagents and require significant energy input. nih.gov Future research should prioritize the development of green and sustainable synthetic routes to 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine.
One promising avenue is the adoption of flow chemistry . This approach offers enhanced reaction control, improved safety, and the potential for higher yields and purity. chemistryviews.orgmdpi.com A continuous-flow process for the synthesis of fluorinated α-amino acids has been successfully developed, demonstrating the feasibility of this technology for producing complex fluorinated molecules. chemistryviews.org The application of flow chemistry to the synthesis of this compound could lead to a more efficient and scalable production method.
Another key area is the development of novel green catalysts . This includes exploring earth-abundant metal catalysts or even metal-free organocatalysts to replace precious metal catalysts often used in asymmetric synthesis. nih.gov The enantioselective synthesis of fluorinated molecules using organocatalysis is a rapidly growing field, and its application to the production of this compound could offer a more sustainable alternative to traditional methods. nih.gov
A comparative table of potential sustainable synthetic methodologies is presented below:
| Methodology | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, higher yields. chemistryviews.orgmdpi.com | Development of a continuous-flow reactor setup for the key synthetic steps; optimization of reaction parameters (temperature, pressure, flow rate). |
| Green Catalysis | Reduced environmental impact, lower cost, avoidance of toxic heavy metals. nih.gov | Screening of earth-abundant metal catalysts and organocatalysts for asymmetric induction; catalyst immobilization for reusability. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | (See Section 7.3) |
Design and Synthesis of Advanced Molecular Architectures Incorporating the Compound
The 3-fluoro-4-(trifluoromethyl)phenyl moiety is a valuable pharmacophore due to its ability to modulate properties like lipophilicity, metabolic stability, and binding affinity. nih.gov Future research should focus on incorporating this compound into novel and complex molecular architectures to explore new therapeutic possibilities.
One area of exploration is the synthesis of macrocyclic compounds . Macrocycles often exhibit unique pharmacological properties due to their constrained conformations. Using the chiral amine as a building block could lead to the discovery of novel macrocyclic drugs with enhanced target selectivity.
Furthermore, this amine can be utilized as a scaffold for the development of compound libraries for high-throughput screening. The synthesis of a diverse range of derivatives by modifying the amine group or the aromatic ring could lead to the identification of new lead compounds for various diseases. The role of the trifluoromethyl group in medicinal chemistry is well-established for its positive impact on drug design. nih.gov
| Molecular Architecture | Potential Application | Research Approach |
| Macrocycles | Novel therapeutics with improved target selectivity and pharmacokinetic profiles. | Design and synthesis of macrocyclic structures using the amine as a key building block; computational modeling to predict binding affinities. |
| Compound Libraries | High-throughput screening for drug discovery across various therapeutic areas. | Parallel synthesis of a diverse set of derivatives; biological screening against a panel of targets. |
| Peptidomimetics | Development of protease inhibitors and other peptide-based drugs with enhanced stability. | Incorporation of the amine into peptide sequences to mimic or disrupt protein-protein interactions. |
Development of Chemoenzymatic Cascades for Enantiopure Production
The production of enantiomerically pure chiral amines is crucial for the pharmaceutical industry. rsc.org Chemoenzymatic cascades, which combine enzymatic and chemical reactions in a one-pot process, offer an elegant and efficient approach to achieve this. mdpi.com
A key focus for future research is the development of a specific chemoenzymatic cascade for the enantiopure production of this compound. This could involve the use of engineered transaminases . Recent studies have shown success in engineering the active site of ω-transaminases to enhance their activity towards trifluoromethylated phenyl ketones. researchgate.netnih.gov A similar strategy could be applied to develop a highly selective transaminase for the asymmetric synthesis of the target amine.
Another promising approach is the deracemization of a racemic mixture of the amine. This can be achieved by combining an enantioselective enzymatic oxidation with a non-selective chemical reduction, effectively converting the unwanted enantiomer into the desired one.
| Chemoenzymatic Strategy | Key Enzymes/Catalysts | Research Goals |
| Asymmetric Synthesis | Engineered ω-Transaminase | High enantioselectivity (>99% ee), high conversion, broad substrate scope. mdpi.comresearchgate.netnih.gov |
| Deracemization | Enantioselective Oxidase and a chemical reducing agent | Efficient conversion of the racemate to a single enantiomer, compatibility of enzymatic and chemical steps. |
| Dynamic Kinetic Resolution | Lipase (B570770) and a racemization catalyst | High yield and enantioselectivity of the desired enantiomer. |
Application in Materials Science and Polymer Chemistry as a Monomer or Modifier
The unique properties of fluorinated compounds, such as high thermal stability and chemical resistance, make them attractive for applications in materials science. nih.gov Future research should investigate the potential of this compound as a monomer or modifier in the synthesis of high-performance polymers.
The incorporation of this fluorinated amine into polyimides or polyamides could lead to materials with enhanced thermal stability, lower dielectric constants, and improved processability. mdpi.comnih.govmdpi.com Fluorine-containing diamine monomers are known to reduce coloration and increase the free volume of polyimides. nih.gov
Additionally, the chiral nature of the amine could be exploited to create chiral polymers with unique optical or separation properties. These materials could find applications in chiral chromatography or as sensors for chiral molecules. The synthesis of fluorinated benzoxazine (B1645224) monomers has shown the potential for creating polymers with low dielectric constants and high glass transition temperatures. researchgate.net
| Polymer Type | Potential Properties | Potential Applications |
| Fluorinated Polyimides/Polyamides | High thermal stability, low dielectric constant, improved solubility. mdpi.comnih.govmdpi.com | Microelectronics, aerospace components, high-performance films. |
| Chiral Polymers | Chiral recognition, optical activity. | Chiral separation media, sensors, optical devices. |
| Polymer Additive | Enhanced thermal stability, flame retardancy, modified surface properties. | Improving the performance of existing commodity plastics. |
Advanced Theoretical Modeling for Predictive Synthesis and Derivatization
Computational chemistry offers powerful tools to guide and accelerate experimental research. asiapharmaceutics.info Advanced theoretical modeling can be employed to predict optimal synthetic pathways and to design derivatives of this compound with desired properties.
Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and to predict the stereoselectivity of different catalytic systems. nih.govresearchgate.netmdpi.com This can help in the rational design of catalysts for the sustainable synthesis of the target amine.
Molecular docking studies can be employed to predict the binding affinity of derivatives of the amine to biological targets. asiapharmaceutics.infothesciencein.orgnih.govasianpubs.orguowasit.edu.iq This can guide the design of new drug candidates with improved potency and selectivity. The use of quantum chemical studies can provide insights into the structure and reactivity of these molecules. nih.govmdpi.com
| Modeling Technique | Application | Research Objective |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of catalyst performance. nih.govresearchgate.netmdpi.com | To design more efficient and selective catalysts for the synthesis of the amine. |
| Molecular Docking | Prediction of binding modes and affinities of derivatives to biological targets. asiapharmaceutics.infothesciencein.orgnih.govasianpubs.orguowasit.edu.iq | To guide the design of novel drug candidates based on the amine scaffold. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-substrate interactions. | To understand the basis of enantioselectivity in biocatalytic reactions and to guide protein engineering efforts. |
| Molecular Dynamics (MD) Simulations | Prediction of polymer properties. | To design novel fluorinated polymers with desired thermal and mechanical properties. |
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine?
- Methodological Answer : The synthesis typically involves functionalization of the aromatic ring followed by introduction of the ethylamine moiety. A two-step approach is common:
Friedel-Crafts acylation : React 3-fluoro-4-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the acetophenone intermediate .
Reductive amination : Reduce the ketone to the amine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with a palladium catalyst .
Alternative routes may employ nucleophilic substitution of halogenated precursors with ethylamine derivatives under basic conditions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine environments. Fluorine coupling in ¹H NMR (e.g., 3- and 4-position substituents) is critical .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC/UPLC : For purity assessment (>98% by UV detection at 255 nm, as seen in related ethylamine derivatives) .
- FTIR : To identify amine (-NH₂) and trifluoromethyl (-CF₃) functional groups.
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct stress testing under controlled conditions:
- Thermal stability : Heat samples to 40–80°C for 24–72 hours and monitor degradation via HPLC.
- pH stability : Expose to acidic (pH 1–3) and basic (pH 9–12) buffers, then analyze by LC-MS for hydrolyzed products (e.g., fluorophenol derivatives) .
- Photostability : Use a xenon lamp to simulate UV/visible light exposure and track decomposition.
Advanced Research Questions
Q. How can enantiomers of this chiral amine be resolved, and how is enantiomeric excess (ee) determined?
- Methodological Answer :
- Chiral chromatography : Use a chiral stationary phase (e.g., Chiralpak® IA or IB) with hexane/isopropanol mobile phases. Retention times and peak areas quantify ee .
- Enzymatic resolution : Employ lipases or esterases to selectively acylate one enantiomer, followed by separation .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TDDFT calculations).
Q. What strategies optimize catalytic efficiency in the synthesis of this compound?
- Methodological Answer :
- Catalyst screening : Test phosphine-based catalysts (e.g., tributylphosphine) for annulation reactions to improve yield and reduce side products .
- Solvent effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates in reductive amination.
- Microwave-assisted synthesis : Shorten reaction times (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
Q. How can researchers identify and quantify synthetic impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., des-fluoro byproducts or incomplete reduction intermediates) using a C18 column and gradient elution.
- Reference standards : Compare retention times and spectra with synthesized impurities (e.g., 4-(trifluoromethyl)phenylacetone) .
- Quantitative NMR (qNMR) : Use ¹⁹F NMR to quantify fluorinated impurities due to its high sensitivity .
Q. What experimental designs are suitable for studying this compound’s interaction with biological targets?
- Methodological Answer :
- Radioligand binding assays : Label the amine with ³H or ¹⁴C to measure affinity for receptors (e.g., serotonin or dopamine receptors) .
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to study real-time binding kinetics with proteins.
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites (e.g., monoamine oxidases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
